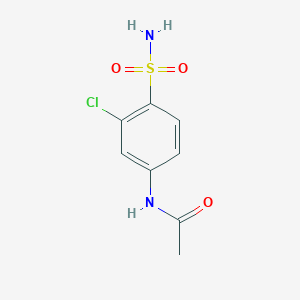
N-(3-chloro-4-sulfamoylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-sulfamoylphenyl)acetamide typically involves the reaction of 3-chloro-4-sulfamoylaniline with acetic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as ethanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-sulfamoylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .
Scientific Research Applications
N-(3-chloro-4-sulfamoylphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that it may inhibit certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides . This inhibition can lead to the disruption of DNA synthesis and cell division, which is why the compound has potential anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)acetamide: Similar structure but lacks the chloro group.
N-(3-chlorophenyl)acetamide: Similar structure but lacks the sulfonamide group.
Uniqueness
N-(3-chloro-4-sulfamoylphenyl)acetamide is unique due to the presence of both the chloro and sulfonamide groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications.
Properties
CAS No. |
1954-92-3 |
|---|---|
Molecular Formula |
C8H9ClN2O3S |
Molecular Weight |
248.69 g/mol |
IUPAC Name |
N-(3-chloro-4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H9ClN2O3S/c1-5(12)11-6-2-3-8(7(9)4-6)15(10,13)14/h2-4H,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
ICCMUORQFMPCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


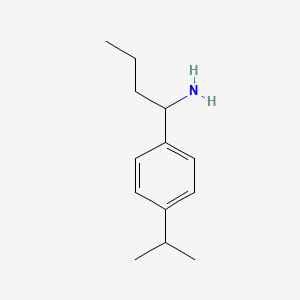
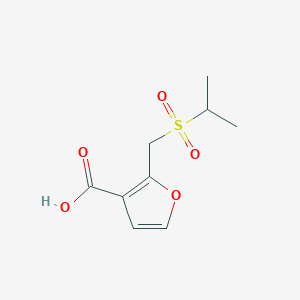
![Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13521034.png)
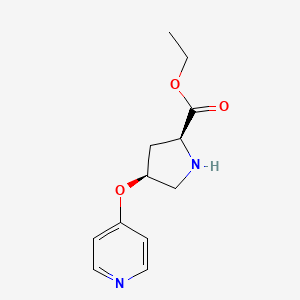
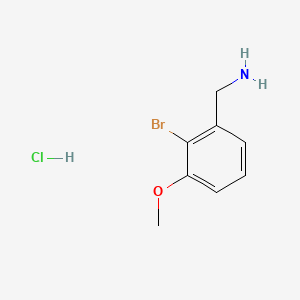
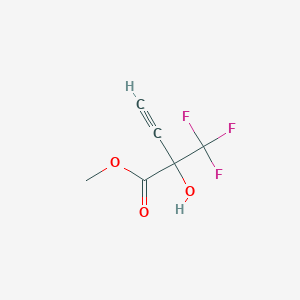
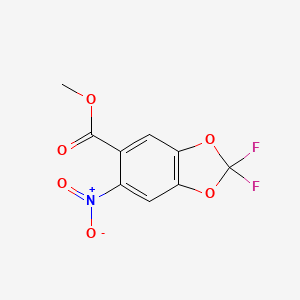
![2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B13521069.png)
![Ethyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B13521074.png)
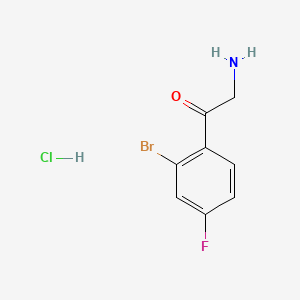
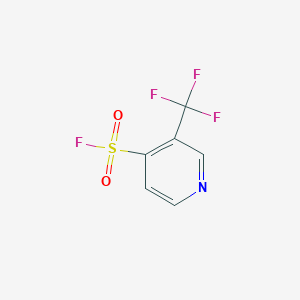
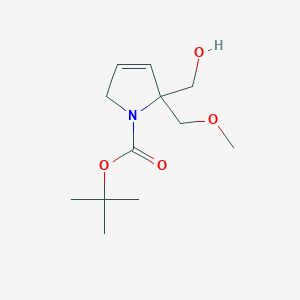
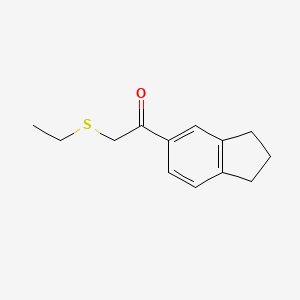
![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]butanamide](/img/structure/B13521116.png)
